molecular formula C19H19N3O3 B2781105 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide CAS No. 1448069-13-3

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide

Cat. No.: B2781105
CAS No.: 1448069-13-3
M. Wt: 337.379
InChI Key: JAGMWIKYHJHUCA-UHFFFAOYSA-N
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Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

The synthesis of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One common method involves the use of NaOH in DMSO at ambient temperature, which allows for the efficient formation of the 1,2,4-oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential bacterial enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-phenoxypropanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

  • 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
  • 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
  • 5-(4-chlorophenyl)-1,2,4-oxadiazole

These compounds share the 1,2,4-oxadiazole core but differ in their substituents, which can significantly influence their biological activities and applications

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13(24-16-9-4-3-5-10-16)19(23)21-17-11-7-6-8-15(17)12-18-20-14(2)22-25-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGMWIKYHJHUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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